molecular formula C9H15NO3 B13411912 [(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol

[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol

Cat. No.: B13411912
M. Wt: 185.22 g/mol
InChI Key: IGDMTPDMUXULRK-GJMOJQLCSA-N
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Description

[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the dioxolane ring, followed by the introduction of the pyrrolidine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which [(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane and pyrrolidine derivatives that share structural features with [(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol. Examples include:

  • [(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]ethanol
  • [(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol

InChI

InChI=1S/C9H15NO3/c1-5-7-8(6(4-11)10-5)13-9(2,3)12-7/h6-8,11H,4H2,1-3H3/t6-,7+,8-/m1/s1

InChI Key

IGDMTPDMUXULRK-GJMOJQLCSA-N

Isomeric SMILES

CC1=N[C@@H]([C@@H]2[C@H]1OC(O2)(C)C)CO

Canonical SMILES

CC1=NC(C2C1OC(O2)(C)C)CO

Origin of Product

United States

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